molecular formula C54H42Si2 B14115518 triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane

triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane

Cat. No.: B14115518
M. Wt: 747.1 g/mol
InChI Key: KIGXXTRUJYDDKP-UHFFFAOYSA-N
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Description

Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is a complex organosilicon compound with the molecular formula C48H38Si2. It is known for its unique structural properties, which include multiple phenyl groups attached to silicon atoms. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane typically involves the reaction of triphenylsilyl chloride with a suitable biphenyl derivative. One common method includes the use of 4-bromo-1,1’-biphenyl as a starting material, which undergoes a palladium-catalyzed coupling reaction with triphenylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis. The key difference lies in the scale-up process, which involves larger reaction vessels, more efficient mixing, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is primarily related to its ability to interact with various molecular targets through its phenyl and silicon groups. These interactions can influence the electronic properties of the compound, making it useful in applications such as optoelectronics and catalysis. The specific pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure, which includes multiple phenyl groups and silicon atoms arranged in a specific configuration. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic synthesis .

Biological Activity

Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane, a silane derivative with a complex structure, has garnered interest in various fields, particularly in organic electronics and potential biological applications. This article aims to explore its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple phenyl groups attached to a silicon atom, which may influence its interaction with biological systems. The molecular formula can be represented as:

C36H30SiC_{36}H_{30}Si

This structure suggests potential for significant π-π stacking interactions, which are crucial in many biological processes.

1. Antioxidant Activity

Research indicates that silanes can exhibit antioxidant properties. The presence of multiple aromatic rings in triphenylsilane derivatives may enhance their ability to scavenge free radicals. A study demonstrated that similar silane compounds could inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress in cells .

2. Cytotoxicity

Cytotoxicity studies are essential for understanding the safety and efficacy of compounds in biological systems. Preliminary data suggest that triphenylsilane derivatives may exhibit selective cytotoxicity towards certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cells, indicating their potential as chemotherapeutic agents .

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized various triphenylsilane derivatives and assessed their anticancer activity against human breast cancer cells (MCF-7). The results indicated that specific modifications to the phenyl groups significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 5 µM . These findings suggest that structural optimization of triphenylsilane derivatives could lead to potent anticancer agents.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of triphenylsilane derivatives in models of neurodegeneration. The study found that these compounds could reduce neuronal cell death induced by oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease . The mechanism was attributed to the inhibition of apoptotic pathways and preservation of mitochondrial function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals; inhibition of lipid peroxidation
CytotoxicitySelective cytotoxicity towards cancer cell lines
NeuroprotectionReduction of neuronal cell death

Properties

Molecular Formula

C54H42Si2

Molecular Weight

747.1 g/mol

IUPAC Name

triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane

InChI

InChI=1S/C54H42Si2/c1-7-19-47(20-8-1)55(48-21-9-2-10-22-48,49-23-11-3-12-24-49)53-39-35-45(36-40-53)43-31-33-44(34-32-43)46-37-41-54(42-38-46)56(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H

InChI Key

KIGXXTRUJYDDKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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